1-Chloro-5-fluoro-4-iodo-2-methylbenzene

Description

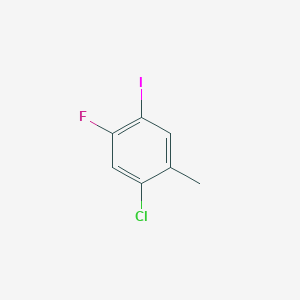

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-5-fluoro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGNNZOCANCPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274887 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126424-32-5 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126424-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Chloro-5-fluoro-4-iodo-2-methylbenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. The presence of halogen atoms on the benzene ring makes it a reactive intermediate in various synthetic pathways. This compound can interact with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The interactions between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular proteins and nucleic acids .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism includes changes in the levels of key metabolites and the flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation. The compound’s electrophilic nature allows it to participate in substitution reactions, generating intermediates that can further interact with cellular components. These interactions can result in changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects such as liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of glucuronides and sulfates. The compound’s metabolism can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, leading to its distribution in various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in the cytoplasm, nucleus, and other organelles, where it may exert its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to specific compartments, affecting its activity and function .

Biological Activity

1-Chloro-5-fluoro-4-iodo-2-methylbenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features multiple halogen substituents, which can significantly influence its reactivity and biological activity. The presence of chlorine, fluorine, and iodine atoms can enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that halogenated benzene derivatives often exhibit anticancer properties. For instance, studies on related compounds have shown:

- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, the IC50 values for related compounds often range from low micromolar to nanomolar concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.5 |

| Compound B | MCF-7 (Breast) | 0.8 |

| This compound | TBD | TBD |

Antimicrobial Activity

Halogenated compounds are also known for their antimicrobial properties. While specific data on this compound is sparse, similar compounds have shown effectiveness against a range of bacteria and fungi:

- Mechanism : The antimicrobial activity is often linked to the disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Study on Halogenated Compounds : A study investigated the effects of various halogenated phenols on cancer cell lines, noting that compounds with multiple halogens exhibited enhanced potency compared to their non-halogenated counterparts. The study highlighted the importance of molecular structure in determining biological efficacy .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of substituted phenols, revealing that halogen substitution significantly increased antibacterial activity against strains such as E. coli and S. aureus .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Physical Properties

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Route

The primary synthetic approach to 1-Chloro-5-fluoro-4-iodo-2-methylbenzene involves electrophilic aromatic substitution reactions on appropriately substituted benzene precursors. The process generally follows these steps:

- Starting Material: A methyl-substituted benzene derivative, often with initial halogen substituents such as chlorine or fluorine already present.

- Iodination: Introduction of iodine via electrophilic iodination, commonly using iodine (I2) in the presence of an oxidizing agent or under metal-free conditions with arylhydrazine intermediates.

- Halogenation: Chlorination and fluorination steps are performed either before or after iodination depending on the directing effects of substituents and desired substitution pattern.

A representative procedure involves reacting arylhydrazines with iodine in dimethyl sulfoxide (DMSO) under mild heating (around 60 °C) to yield aryl iodides without the need for metal catalysts or strong bases. This method is advantageous due to its simplicity and environmental friendliness.

Metal- and Base-Free Iodination Using Arylhydrazines

A notable preparation method reported in the literature uses arylhydrazine hydrochlorides as precursors which react with iodine in DMSO at 60 °C for several hours (typically 6 hours). The reaction proceeds under air without metal catalysts or strong bases, producing aryl iodides efficiently.

| Parameter | Details |

|---|---|

| Reactants | Arylhydrazine hydrochloride, Iodine (I2) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 60 °C |

| Reaction Time | 6 hours |

| Atmosphere | Air |

| Work-up | Addition of saturated Na2S2O8 and water, extraction with CHCl3, drying over Na2SO4, purification by silica gel chromatography |

This method can be adapted for gram-scale synthesis by scaling up the reactants proportionally and increasing solvent volumes accordingly.

Multi-Step Halogenation Strategy

The synthesis of this compound often requires a multi-step halogenation sequence to install the chlorine, fluorine, and iodine substituents at specific positions on the benzene ring. The typical sequence is:

- Starting from a methyl-substituted benzene with fluorine and chlorine substituents already present or introduced via selective halogenation.

- Iodination at the para or ortho position relative to existing substituents using iodine sources and mild oxidants.

- Purification and characterization to ensure positional selectivity and high purity.

The presence of fluorine and chlorine influences the regioselectivity of iodination due to their electron-withdrawing and directing effects, which must be carefully controlled to obtain the desired substitution pattern.

Related Synthetic Procedures for Similar Compounds

Synthesis of structurally related halogenated aromatic compounds, such as 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene, involves:

- Use of precursors like paraiodoaniline.

- Sequential bromination, chlorination, and fluorination reactions.

- Application of electrophilic aromatic substitution principles to achieve multi-halogenated benzene derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-5-fluoro-4-iodo-2-methylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation of a toluene derivative. For example, iodination at the para position may require a directed metalation strategy using iodine and a Lewis acid (e.g., FeCl₃). Chlorination and fluorination steps should follow, with careful control of temperature (e.g., 60–80°C for fluorination using KF/CuCl₂ systems). Solvent choice (e.g., benzene or DMF) and stoichiometric ratios of halogenating agents are critical to minimize polyhalogenation by-products .

- Data Consideration : Monitor reaction progress via TLC or GC-MS. Yields >70% are achievable with optimized conditions, but steric hindrance from the methyl group may reduce efficiency at the 2-position.

Q. How can spectroscopic techniques (NMR, FTIR, LC-MS) confirm the structure and purity of this compound?

- Methodology :

- ¹³C NMR : Identify substituent positions using chemical shifts (e.g., iodine at C4 causes significant deshielding ~140 ppm).

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluoro group’s electronic environment.

- LC-MS : Use high-resolution MS to verify the molecular ion peak (expected m/z: 314.89) and detect halogen isotopic patterns .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Experimental Design : Perform cross-coupling reactions using Pd catalysts. The methyl group at C2 may sterically block coupling at C1 and C3, directing reactions to C5 or C6. Test substrates with varying ligands (e.g., SPhos vs. XPhos) to optimize selectivity.

- Data Contradiction : Conflicting reports on coupling efficiency may arise from solvent polarity (e.g., DMF vs. THF) or iodide lability. Use kinetic studies to differentiate steric vs. electronic effects .

Q. What degradation pathways occur under thermal or photolytic conditions, and how can stability be improved?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (expected >200°C).

- UV-Stability Testing : Expose to 254 nm light; monitor iodobenzene formation via GC-MS.

Q. How do solvent polarity and temperature affect the compound’s solubility for use in crystallization or catalytic applications?

- Experimental Approach : Conduct solubility tests in toluene, DCM, and DMSO at 25–60°C. Use Hansen solubility parameters to correlate polarity with dissolution rates.

- Critical Analysis : Low solubility in polar solvents (e.g., water) limits biological applications but favors organic-phase reactions. Co-solvents like acetone may enhance crystallinity .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in reported melting points or spectral data across literature sources?

- Troubleshooting :

- Purity Assessment : Use HPLC with a C18 column (≥95% purity threshold).

- Synthetic Route Comparison : Differences may stem from residual solvents (e.g., benzene in ) or by-products like dihalogenated isomers.

- Case Study :

If NMR shows unexpected peaks at δ 7.2 ppm, reassess iodination efficiency or column chromatography purification steps .

- Case Study :

Applications in Academic Research

Q. Can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors or agrochemicals)?

- Methodological Insight : The iodine atom allows for late-stage functionalization via halogen exchange. For example, replace iodine with a boronic ester for Suzuki-Miyaura coupling to generate biaryl pharmacophores.

- Case Study : Analogous structures in (e.g., trifluoromethylpyridine derivatives) show promise in medicinal chemistry for receptor targeting .

Safety & Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (nitrile gloves, fume hood) due to potential skin irritation (GHS H315) and acute toxicity (GHS H301).

- Avoid prolonged storage; decompose iodine residues with Na₂S₂O₃ solutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.